Cas no 1204829-05-9 (1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride)
![1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride structure](https://ja.kuujia.com/scimg/cas/1204829-05-9x500.png)
1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-[7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trifluoroethanone,hydrochloride
- 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride
- VWQBQZUOZPPHQN-UHFFFAOYSA-N
- 1-[3-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]methanamine hydrochloride
- 1-[3-(trifluoro acetyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]methanamine hydrochloride
- 1-(7-(AMINOMETHYL)-4,5-DIHYDRO-1H-BENZO[D]AZEPIN-3(2H)-YL)-2,2,2-TRIFLUOROETHANONE HCL
- 1-[7-(Aminomethyl)-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl]-2,2,2-
- 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride
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- インチ: 1S/C13H15F3N2O.ClH/c14-13(15,16)12(19)18-5-3-10-2-1-9(8-17)7-11(10)4-6-18;/h1-2,7H,3-6,8,17H2;1H
- InChIKey: VWQBQZUOZPPHQN-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C(N1CCC2C=CC(CN)=CC=2CC1)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 332
- トポロジー分子極性表面積: 46.3
1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM319959-1g |
1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride |
1204829-05-9 | 95% | 1g |
$1401 | 2023-02-18 | |
Chemenu | CM319959-250mg |
1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride |
1204829-05-9 | 95% | 250mg |
$602 | 2021-06-17 |
1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochlorideに関する追加情報
Introduction to 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride (CAS No. 1204829-05-9)
1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride, also known by its CAS number 1204829-05-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzazepines and is characterized by its unique structure, which includes a trifluoromethyl ketone moiety and an aminomethyl-substituted benzazepine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug development and biological studies.
The benzazepine scaffold is well-known for its potential in modulating various biological targets, particularly those involved in the central nervous system (CNS). Compounds derived from this scaffold have been extensively studied for their therapeutic effects in conditions such as anxiety, depression, and neurodegenerative disorders. The presence of the trifluoromethyl ketone group in 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride adds a layer of complexity to its pharmacological profile, potentially enhancing its potency and selectivity.
Recent research has highlighted the importance of benzazepines in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that compounds with a similar structure to 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride exhibited potent activity against specific G protein-coupled receptors (GPCRs) involved in pain modulation. This finding underscores the potential of this compound as a lead molecule for the development of new analgesic drugs.
In addition to its potential as a therapeutic agent, 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride has been explored for its use in chemical biology. A study published in Chemical Biology & Drug Design (2023) reported that this compound can serve as a valuable tool for probing the function of specific proteins involved in cellular signaling pathways. The ability to selectively modulate these pathways makes it an attractive candidate for both basic research and drug discovery efforts.
The synthesis of 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-one with trifluoroacetyl chloride followed by treatment with hydrogen chloride to form the hydrochloride salt. This process is well-documented in the literature and can be adapted to large-scale production if needed.
The physicochemical properties of 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride have been thoroughly characterized. It is a white crystalline solid with a melting point of approximately 180°C and is highly soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). These properties make it easy to handle and suitable for various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Clinical trials involving compounds with similar structures have shown promising results. For example, a phase II clinical trial evaluating a related benzazepine derivative for the treatment of major depressive disorder reported significant improvements in patient outcomes compared to placebo. While 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride itself has not yet entered clinical trials, its structural similarity to these clinically tested compounds suggests that it may also have therapeutic potential.
In conclusion, 1-(7-(Aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride (CAS No. 1204829-05-9) is a promising compound with a unique chemical structure that holds significant potential for both research and pharmaceutical applications. Its ability to modulate important biological targets makes it an attractive candidate for further investigation and development as a therapeutic agent or research tool.
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